molecular formula C16H10ClN7S B294700 1-{[6-(4-chlorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl}-1H-1,2,3-benzotriazole

1-{[6-(4-chlorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl}-1H-1,2,3-benzotriazole

Cat. No. B294700
M. Wt: 367.8 g/mol
InChI Key: STWIPSVQEYQSBL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-{[6-(4-chlorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl}-1H-1,2,3-benzotriazole is a chemical compound that has been the subject of scientific research due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of 1-{[6-(4-chlorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl}-1H-1,2,3-benzotriazole is not fully understood. However, it has been shown to inhibit the proliferation of cancer cells by inducing apoptosis and cell cycle arrest. It has also been shown to inhibit angiogenesis, which is the process by which new blood vessels are formed, and this may contribute to its antitumor activity.
Biochemical and Physiological Effects
1-{[6-(4-chlorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl}-1H-1,2,3-benzotriazole has been shown to have a number of biochemical and physiological effects. In addition to its antitumor activity, it has been shown to exhibit anti-inflammatory and antioxidant properties. It has also been shown to have neuroprotective effects, making it a potential candidate for the treatment of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

One advantage of using 1-{[6-(4-chlorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl}-1H-1,2,3-benzotriazole in lab experiments is its high selectivity for copper ions. This makes it a useful tool for the detection of copper ions in biological systems. Another advantage is its potential as an anticancer agent, which makes it a promising candidate for the development of new cancer drugs.
One limitation of using this compound in lab experiments is its relatively low solubility in water, which may limit its use in certain applications. Another limitation is the lack of understanding of its mechanism of action, which may hinder its development as a therapeutic agent.

Future Directions

There are several future directions for research on 1-{[6-(4-chlorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl}-1H-1,2,3-benzotriazole. One area of interest is the development of new fluorescent probes for the detection of other metal ions. Another area of research is the development of new anticancer drugs based on the structure of this compound.
In addition, further research is needed to fully understand the mechanism of action of this compound, which may lead to the development of new therapeutic agents for the treatment of various diseases.
Conclusion
1-{[6-(4-chlorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl}-1H-1,2,3-benzotriazole is a chemical compound that has potential applications in various fields of scientific research. Its high selectivity for copper ions makes it a useful tool for the detection of copper ions in biological systems, while its potential as an anticancer agent makes it a promising candidate for the development of new cancer drugs. Further research is needed to fully understand its mechanism of action and to explore its potential applications in other areas of scientific research.

Synthesis Methods

The synthesis of 1-{[6-(4-chlorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl}-1H-1,2,3-benzotriazole involves the reaction of 4-chlorobenzaldehyde, thiosemicarbazide, and 6-azido-1,2,3-benzotriazole in the presence of triethylamine and acetic acid. The resulting product is then treated with hydrogen gas to reduce the azide group to an amine.

Scientific Research Applications

1-{[6-(4-chlorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl}-1H-1,2,3-benzotriazole has potential applications in various fields of scientific research. One area of interest is its use as a fluorescent probe for the detection of metal ions. It has been shown to selectively bind to copper ions and emit a strong fluorescence signal, making it a promising tool for the detection of copper ions in biological systems.
Another area of research is the potential use of this compound as a therapeutic agent. It has been shown to exhibit antitumor activity in vitro and in vivo, making it a potential candidate for the development of anticancer drugs.

properties

Molecular Formula

C16H10ClN7S

Molecular Weight

367.8 g/mol

IUPAC Name

3-(benzotriazol-1-ylmethyl)-6-(4-chlorophenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

InChI

InChI=1S/C16H10ClN7S/c17-11-7-5-10(6-8-11)15-21-24-14(19-20-16(24)25-15)9-23-13-4-2-1-3-12(13)18-22-23/h1-8H,9H2

InChI Key

STWIPSVQEYQSBL-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)N=NN2CC3=NN=C4N3N=C(S4)C5=CC=C(C=C5)Cl

Canonical SMILES

C1=CC=C2C(=C1)N=NN2CC3=NN=C4N3N=C(S4)C5=CC=C(C=C5)Cl

Origin of Product

United States

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